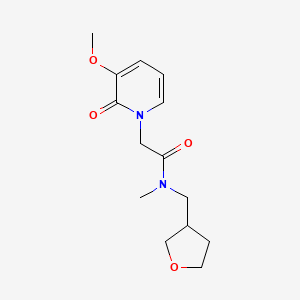
2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-(tetrahydrofuran-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex acetamides and their derivatives involves multiple steps, including acetylation, esterification, and cyclization reactions. For instance, compounds with similar structures have been synthesized through reactions involving acetic anhydride for acetylation, followed by esterification and ester interchange steps in methanol, catalyzed by potassium hydroxide, yielding high-purity final products (Zhong-cheng & Wan-yin, 2002). These processes underscore the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their chemical behavior and potential applications. X-ray crystallography has been pivotal in determining their molecular conformations, revealing extended structures stabilized by intramolecular hydrogen bonding in some cases. For example, crystal structure analysis of related compounds has elucidated the presence of planar hydrophilic and hydrophobic areas, crucial for understanding their interaction with biological targets (Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with primary and heterocyclic amines, leading to the formation of Schiff bases, and cyclization reactions that yield biologically active pyrrolidin-2-ones. These reactions are influenced by the presence of functional groups, such as methoxy and acetamido groups, which can undergo various transformations, including oxidative cyclization and methoxycarbonylation (Galeazzi et al., 1996).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the crystal structure can reveal how molecules interact in the solid state, forming dimers or more complex assemblies through hydrogen bonding and weak interactions, which in turn affects their melting points and solubility (Mao et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and susceptibility to specific types of chemical reactions, are crucial for the compound's applications. For example, the presence of methoxy and acetamide groups can significantly influence the compound's reactivity, enabling specific transformations that are essential for synthesizing targeted derivatives (Farouk et al., 2021).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
Research on related compounds has explored their synthesis and reactivity. For instance, studies on the synthesis of pyrimidinones and pyrimidines from different starting materials reveal the versatility of similar chemical structures in organic synthesis. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential biological activity or material properties (Roberts, Landor, & Bolessa, 1994).
Medicinal Chemistry Applications
Several studies focus on the biological activities of compounds bearing a resemblance in functional groups or molecular scaffolding. For example, research on 2-acetamido derivatives highlights their potential as functionalized amino acid anticonvulsants, suggesting that compounds with similar acetamide functionalities could be explored for neurological or therapeutic applications (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Material Science and Catalysis
Compounds with similar structures have been investigated for their roles in catalysis and material synthesis. For instance, palladium-catalyzed reactions involving acetamide derivatives demonstrate the potential of these compounds in facilitating complex chemical transformations, which are crucial in the synthesis of pharmaceuticals and fine chemicals (Giambastiani, Pacini, Porcelloni, & Poli, 1998).
Propriétés
IUPAC Name |
2-(3-methoxy-2-oxopyridin-1-yl)-N-methyl-N-(oxolan-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-15(8-11-5-7-20-10-11)13(17)9-16-6-3-4-12(19-2)14(16)18/h3-4,6,11H,5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWABQIDILOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)C(=O)CN2C=CC=C(C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-(tetrahydrofuran-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)
![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)
